3-(Phenylsulfanyl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Phenylsulfanyl)aniline hydrochloride is an organic compound with the molecular formula C12H12ClNS and a molecular weight of 237.75 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an amine (NH2) and a phenylsulfanyl group (C6H5S-) . The InChI code for this compound is 1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 132-134 degrees Celsius .Scientific Research Applications
Corrosion Inhibition
Aniline derivatives, including compounds similar to 3-(Phenylsulfanyl)aniline hydrochloride, have been extensively studied for their corrosion inhibition properties. Studies have shown that these compounds can significantly reduce corrosion in metals by forming a protective layer on the metal surface. For instance, Daoud et al. (2014) demonstrated the efficiency of a thiophene Schiff base, a compound with structural similarities to aniline derivatives, as a corrosion inhibitor for mild steel in acidic solutions (Daoud, Douadi, Issaadi, & Chafaa, 2014). Another study by Farsak et al. (2015) highlighted the effectiveness of (E)-N-((E)-3-phenylallylidene)-2-(phenylthio)aniline in inhibiting the corrosion of low carbon steel (Farsak, Keleş, & Keleş, 2015).
Organic Synthesis
Aniline derivatives are key intermediates in organic synthesis, facilitating the construction of complex molecules. Liu et al. (2017) developed a method to synthesize 3-((arylsulfonyl)methyl)indolin-2-ones using aniline as the aryl source, showcasing the versatility of aniline derivatives in synthesizing sulfonated compounds with potential pharmacological activities (Liu, Zheng, & Wu, 2017).
Environmental Remediation
Aniline derivatives have also been explored for their application in environmental remediation, particularly in the degradation of pollutants. A study by Wu et al. (2018) investigated the degradation of aniline using persulfate activated by rice straw biochar, demonstrating that aniline derivatives could be effectively decomposed, highlighting their role in treating aniline-based pollution (Wu, Guo, Han, Zhu, Zhou, & Lan, 2018).
Material Science
In material science, aniline derivatives have been employed to develop luminescent materials and electro-optical devices. Vezzu et al. (2010) discussed the synthesis and application of N,N-Di(phenyl)aniline derivatives in creating highly luminescent platinum complexes for electroluminescence, showcasing their potential in light-emitting diode (LED) technologies (Vezzu, Deaton, Jones, Bartolotti, Harris, Marchetti, Kondakova, Pike, & Huo, 2010).
Safety and Hazards
This compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.
Properties
IUPAC Name |
3-phenylsulfanylaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NS.ClH/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11;/h1-9H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBNPXZDDLIRRTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC(=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92902-55-1 |
Source
|
Record name | 3-(phenylsulfanyl)aniline hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.